calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate
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Overview
Description
Calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate is a complex organic compound with significant applications in the fields of chemistry, biology, and medicine. It is known for its role in various biochemical processes and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate involves multiple steps. The starting materials typically include pteridine derivatives, which undergo a series of reactions including formylation, reduction, and coupling with glutamic acid derivatives. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound.
Scientific Research Applications
Calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound plays a role in studying biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain metabolic disorders and as a supplement in nutritional therapies.
Industry: The compound is used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to bind to active sites on enzymes, enhancing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Folinic Acid:
Methotrexate: A chemotherapeutic agent that shares some structural similarities but has different therapeutic applications.
Tetrahydrofolate: A related compound involved in folate metabolism and essential for DNA synthesis and repair.
Uniqueness
Calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to act as a cofactor in enzymatic processes and its potential therapeutic applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7,8,8a-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15-16,22-23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQRQVEWFCEQA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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